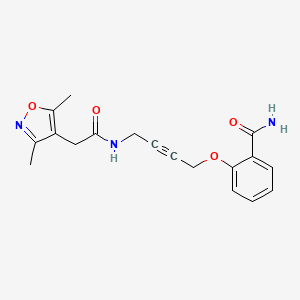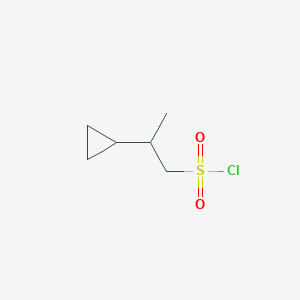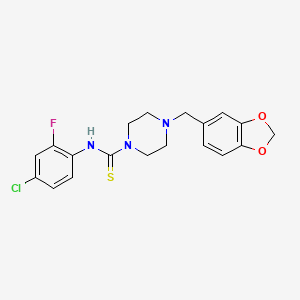
2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes an isoxazole ring, an acetamido group, and a benzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole coreThe final step involves the attachment of the benzamide group through an ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: It is being investigated for its therapeutic potential, including its role as a BRD4 inhibitor, which has implications in cancer therapy.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomain of the BRD4 protein, preventing it from interacting with acetylated histones. This disruption can lead to changes in gene expression and has potential therapeutic effects in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: Another BRD4 inhibitor with a similar isoxazole core.
2-(2-(4-(3,5-Dimethylisoxazol-4-yl)-1H-pyrazol-1-yl)acetamido)-N-ethylpropanamide: Shares structural similarities and also targets BRD4.
Uniqueness
What sets 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a compound of significant interest in multiple fields.
Propiedades
IUPAC Name |
2-[4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-15(13(2)25-21-12)11-17(22)20-9-5-6-10-24-16-8-4-3-7-14(16)18(19)23/h3-4,7-8H,9-11H2,1-2H3,(H2,19,23)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKVVCDPKGOZCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)


![N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2387390.png)





![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387400.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/new.no-structure.jpg)
![2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2387403.png)

